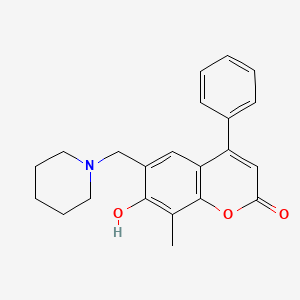![molecular formula C17H11Cl2FO3 B11155538 3,6-dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11155538.png)
3,6-dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on its chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of Chlorine Substituents: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Fluorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-2-fluorophenylacetonitrile
- 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine
- 3,6-Dichloro-2-fluorophenylboronic acid
Uniqueness
3,6-Dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and methoxy groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C17H11Cl2FO3 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3,6-dichloro-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C17H11Cl2FO3/c1-9-11-6-12(18)15(7-14(11)23-17(21)16(9)19)22-8-10-4-2-3-5-13(10)20/h2-7H,8H2,1H3 |
InChI Key |
PQARDZWRGWKBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11155455.png)
![6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11155468.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11155473.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11155475.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11155478.png)
![ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155485.png)
![N-[3-(1H-indol-3-yl)propanoyl]norleucine](/img/structure/B11155486.png)

![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11155493.png)
![7'-[(4-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11155498.png)
![9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11155501.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11155505.png)
![1-(4-ethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155507.png)
![3-benzyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11155527.png)
